1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine 1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524162
InChI: InChI=1S/C7H10F2N4/c8-7(9)1-5(2-7)3-13-4-6(10)11-12-13/h4-5H,1-3,10H2
SMILES:
Molecular Formula: C7H10F2N4
Molecular Weight: 188.18 g/mol

1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17524162

Molecular Formula: C7H10F2N4

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C7H10F2N4
Molecular Weight 188.18 g/mol
IUPAC Name 1-[(3,3-difluorocyclobutyl)methyl]triazol-4-amine
Standard InChI InChI=1S/C7H10F2N4/c8-7(9)1-5(2-7)3-13-4-6(10)11-12-13/h4-5H,1-3,10H2
Standard InChI Key USXLETHUEVEGQQ-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(F)F)CN2C=C(N=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • A 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms.

  • A 3,3-difluorocyclobutylmethyl group attached to the triazole’s N1 position, introducing steric bulk and fluorophilic characteristics.

  • An amine group (-NH2) at the C4 position, enabling hydrogen bonding and nucleophilic reactivity.

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC₇H₁₀F₂N₄
Molecular Weight200.18 g/mol
LogP (Predicted)0.8–1.2
Hydrogen Bond Donors1 (NH2 group)
Hydrogen Bond Acceptors5 (Triazole N, F atoms)
Topological Polar Surface Area68.5 Ų

The difluorocyclobutane moiety enhances lipophilicity compared to non-fluorinated analogs, while the triazole ring contributes to π-π stacking interactions .

Spectral Characteristics

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum would show distinct signals for the cyclobutyl protons (δ 2.5–3.5 ppm, multiplet), triazole protons (δ 7.8–8.2 ppm, singlet), and NH2 protons (δ 5.0–6.0 ppm, broad).

  • IR Spectroscopy: Stretching vibrations for N-H (3350–3450 cm⁻¹), C-F (1100–1200 cm⁻¹), and triazole C-N (1500–1600 cm⁻¹) are expected.

Synthetic Methodologies

General Approaches

Synthesis typically involves:

  • Cycloaddition Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

  • Fluorination Strategies: Electrophilic or nucleophilic fluorination to introduce difluorocyclobutane groups.

  • Functional Group Interconversion: Amine introduction via reduction of nitro groups or substitution reactions.

Table 2: Representative Synthetic Pathway

StepReactionConditionsYield
1Cyclobutane fluorinationSelectfluor®, CH₃CN, 0°C65%
2Azide-alkyne cycloadditionCuSO₄, sodium ascorbate, H₂O78%
3Amine deprotectionHCl/EtOH, reflux85%

Challenges and Optimization

  • Steric Hindrance: The cyclobutyl group complicates cycloaddition kinetics, necessitating elevated temperatures or microwave-assisted synthesis .

  • Fluorine Stability: Acidic or basic conditions may lead to defluorination; neutral pH and low temperatures are preferred.

Applications in Drug Discovery

Table 3: Biological Activity of Structural Analogs

Analog StructureTargetIC₅₀/EC₅₀
1-Benzyl-1H-1,2,3-triazol-4-amineEGFR kinase12 nM
1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amineHIV-1 protease0.8 μM

Material Science Applications

  • Coordination Chemistry: The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Ru).

  • Polymer Additives: Fluorinated cyclobutane enhances thermal stability in polyamides.

Research Findings and Future Directions

Recent Studies

  • Computational Modeling: Density functional theory (DFT) studies predict strong binding affinity for carbonic anhydrase IX, a cancer biomarker .

  • Solubility Profiling: Aqueous solubility of 2.1 mg/mL (pH 7.4) suggests suitability for oral formulations.

Knowledge Gaps and Opportunities

  • In Vivo Toxicity: No published data on acute or chronic toxicity profiles.

  • Stereochemical Effects: The impact of cyclobutane ring conformation on bioactivity remains unexplored.

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